FEN1-IN-4 is a potent, cell-permeable small molecule inhibitor of human Flap Endonuclease 1 (hFEN1), a critical enzyme in DNA replication and repair pathways, including Okazaki fragment maturation and long-patch base excision repair.[1][2] With a reported IC50 of 30 nM for hFEN1, it belongs to the N-hydroxyurea class of inhibitors that function by binding to the catalytic magnesium ions in the enzyme's active site, thereby blocking substrate entry.[1][3][4] Due to FEN1's overexpression in various cancers and its synthetic lethal interactions with genes mutated in those cancers (such as BRCA1/2), FEN1-IN-4 is a key tool for research in oncology, DNA damage response (DDR), and the development of chemosensitizing strategies.[1][2][5][6]
While multiple FEN1 inhibitors exist, they are not functionally interchangeable due to critical differences in potency, cellular activity, and selectivity against related nucleases like EXO1.[2][7] FEN1-IN-4 (also referred to as Compound 2 or C2 in literature) and its close analog C8 demonstrate distinct potencies in cell-based assays, with C8 often showing greater efficacy in killing BRCA-deficient cancer cells.[8] This makes the choice between them highly dependent on the specific cancer cell line and experimental goal. Furthermore, FEN1 inhibitors from the N-hydroxyurea class can exhibit dual inhibition of FEN1 and EXO1, an important consideration for experimental design and data interpretation, as knockdown of EXO1 alone may not produce the same biological effect.[2][9] Therefore, substituting FEN1-IN-4 with a different analog or a less-characterized inhibitor risks introducing confounding variables related to off-target effects and variable cellular potency, compromising experimental reproducibility and validity.
FEN1-IN-4 demonstrates potent inhibition of the nuclease activity of human FEN1 in biochemical assays, with a reported IC50 value of 30 nM.[3][4] This places it among the effective N-hydroxyurea class of inhibitors, which act by chelating the two catalytic magnesium ions essential for enzyme function.[1]
| Evidence Dimension | Biochemical IC50 |
| Target Compound Data | 30 nM |
| Comparator Or Baseline | N/A (Baseline Potency) |
| Quantified Difference | N/A |
| Conditions | In vitro nuclease assay against truncated human FEN1 (hFEN1-336Δ). |
This establishes the fundamental, direct inhibitory activity of the compound against its primary target, providing a baseline for assessing its value in more complex cellular and in vivo systems.
In combination with ionizing radiation (IR), FEN1-IN-4 enhances DNA damage and reduces cell survival in various breast cancer cell lines.[3] For example, in MCF7 cells, combination treatment synergistically increased the number of micronuclei (a marker of DNA damage) compared to IR alone.[3] The compound on its own was shown to induce apoptosis and necrosis in cell lines like SK-BR-3 and the non-malignant MCF 10A, confirming its cellular activity.[3]
| Evidence Dimension | Synergistic increase in DNA damage (Micronuclei) |
| Target Compound Data | Synergistic increase observed with FEN1-IN-4 + IR |
| Comparator Or Baseline | IR treatment alone |
| Quantified Difference | Statistically significant (p=0.029) increase in micronuclei number in multiple cell lines (e.g., BT-474, MCF7, MDA-MB-231) for the combination vs. IR alone. |
| Conditions | Human breast cancer cell lines (MCF7, BT-474, etc.) treated with FEN1-IN-4 and/or ionizing radiation, assessed after 24 hours. |
This provides direct evidence of the compound's ability to penetrate cells and modulate a biologically relevant process, justifying its use in cellular studies, particularly for investigating combination therapies with DNA-damaging agents.
FEN1-IN-4 (referred to as compound 2 in the source) and its analogs from the N-hydroxyurea series inhibit the related nuclease EXO1 with IC50 values similar to those against FEN1.[3] This co-inhibition is an important characteristic of this specific chemical class. While newer generations of FEN1 inhibitors have been developed with higher selectivity (e.g., BSM-1516 with a ~65-fold selectivity for FEN1 over EXO1), FEN1-IN-4 remains a relevant tool for studying the combined effects of FEN1/EXO1 inhibition.[3][4]
| Evidence Dimension | Inhibitory Activity (IC50) |
| Target Compound Data | Inhibits EXO1 with an IC50 similar to that against FEN1. |
| Comparator Or Baseline | FEN1 activity (IC50 ~30 nM) |
| Quantified Difference | Similar potency against both FEN1 and EXO1. |
| Conditions | In vitro nuclease assay against human EXO1-352Δ. |
For a buyer, knowing this dual activity is critical for experimental design; it makes FEN1-IN-4 suitable for studies where combined FEN1/EXO1 inhibition is intended or acceptable, but necessitates careful interpretation or the selection of a more selective compound if only FEN1 inhibition is desired.
Based on its demonstrated ability to enhance the effects of ionizing radiation, FEN1-IN-4 is well-suited for studies aimed at sensitizing cancer cells to various DNA-damaging treatments.[3] Researchers can use this compound to investigate whether inhibiting FEN1-mediated DNA repair can lower the effective dose of radiation or chemotherapy required to induce cancer cell death, particularly in resistant models.
FEN1 inhibition is known to be synthetically lethal with defects in homologous recombination, such as BRCA1/2 mutations.[4] While analogs like C8 have shown higher potency, FEN1-IN-4 (C2) can be used as a benchmark or tool compound to study this interaction, particularly for confirming the general mechanism or exploring nuances in different cell lines where extreme potency is not the primary requirement.
Given its dual inhibition profile against both FEN1 and EXO1, FEN1-IN-4 is an effective tool for experiments designed to probe the consequences of simultaneously blocking both nucleases.[1] This is valuable for dissecting the overlapping and distinct roles these enzymes play in DNA replication fork stability, DNA repair, and overall genome integrity, where inhibiting just one may not reveal the full biological picture.